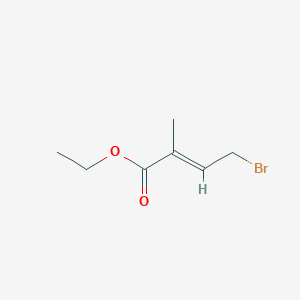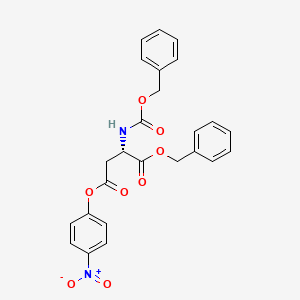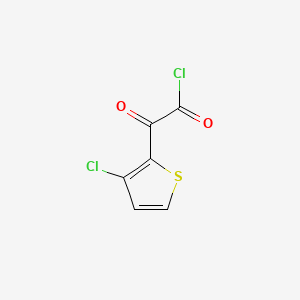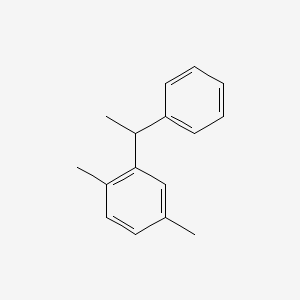
Benzenesulfonic acid, 4-bromo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-bromo-, methyl ester is an organic compound with the molecular formula C7H7BrO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the para position and the sulfonic acid group is esterified with a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-bromo-, methyl ester typically involves the sulfonation of bromobenzene followed by esterification. The process can be summarized as follows:
Sulfonation: Bromobenzene is treated with fuming sulfuric acid (oleum) to introduce the sulfonic acid group at the para position, forming 4-bromobenzenesulfonic acid.
Esterification: The 4-bromobenzenesulfonic acid is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous sulfonation of bromobenzene using a sulfonation reactor.
- Continuous esterification in a reactor with methanol and an acid catalyst.
- Purification of the final product through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-bromo-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.
Oxidation: The methyl ester group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxybenzenesulfonic acid, methyl ester.
Reduction: Formation of 4-bromobenzenesulfonic acid.
Oxidation: Formation of 4-bromobenzoic acid, methyl ester.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-bromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-bromo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the sulfonic acid group can participate in various acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 4-bromo-, methyl ester can be compared with other similar compounds, such as:
Benzenesulfonic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a bromine atom.
Benzenesulfonic acid, 4-chloro-, methyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Benzenesulfonic acid, 4-fluoro-, methyl ester: Similar structure but with a fluorine atom instead of a bromine atom.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
6213-85-0 |
|---|---|
Molekularformel |
C7H7BrO3S |
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
methyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C7H7BrO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
PYDQNCFCJQEDFL-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)





![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)


